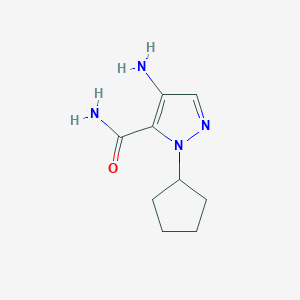

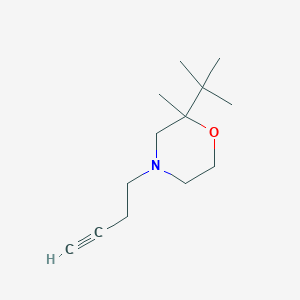

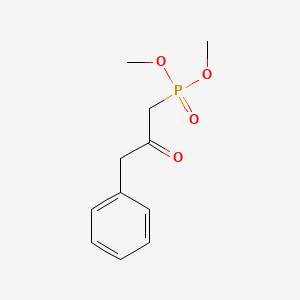

![molecular formula C12H8N2O3S2 B2444112 Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate CAS No. 443107-42-4](/img/structure/B2444112.png)

Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate” is a heterocyclic compound . It is part of a class of compounds that have been investigated for their potential biological activities .

Synthesis Analysis

The synthesis of this compound involves a three-component condensation of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters . This reaction does not stop at the stage of 2(3Н)-thioxo-1,3-thiazoles formation. It proceeds to a subsequent intramolecular reaction of carbmethoxy and aminogroups with formation 1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-ones .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the Dimroth rearrangement, which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity . The synthesized compounds were found to have varying degrees of antibacterial activity. For instance, compounds 5g and 5h showed a high level of activity on S. Aureus, and medium level on B. Subtilis .

Fungicidal Activity

In addition to its antimicrobial properties, this compound also exhibits fungicidal activities . However, it was found to be inactive on E.Coli and Proteus Vulgaris .

MALT1 Protease Inhibitor

“Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate” derivatives have been studied as MALT1 protease inhibitors . These inhibitors can be used for the treatment of B cell lymphoma .

Drug-likeness and ADMET Prediction

The compound and its derivatives have been investigated in silico for their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This helps in predicting the compound’s potential as a drug candidate .

Molecular Docking Studies

Molecular docking studies have been conducted on this compound . This helps in understanding the binding affinity and interactions of the compound with target proteins .

Antioxidant Activities

Although not directly related to “Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate”, similar compounds have been synthesized and tested for their antioxidant activities .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to exhibit antimicrobial activity , suggesting that their targets may include bacterial or fungal proteins essential for growth and survival.

Mode of Action

It is known that many antimicrobial compounds work by inhibiting essential biochemical processes in pathogens, such as cell wall synthesis, protein synthesis, or dna replication

Biochemical Pathways

Based on its potential antimicrobial activity , it may interfere with pathways essential for the growth and survival of pathogens.

Result of Action

Given its potential antimicrobial activity , it may lead to the death of pathogenic microorganisms, thereby treating or preventing infection.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .

Propiedades

IUPAC Name |

methyl 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3S2/c1-17-11(16)8-9-13-10(15)6-4-2-3-5-7(6)14(9)12(18)19-8/h2-5H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCFUFBHSFMIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

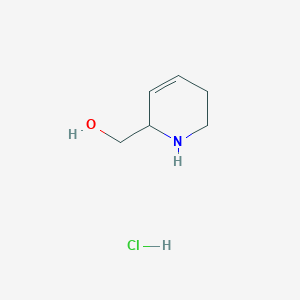

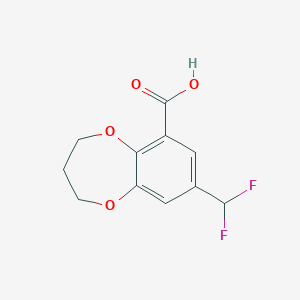

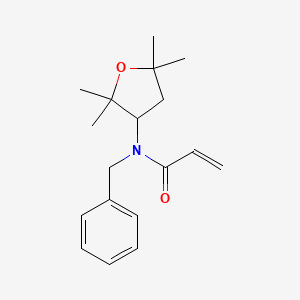

![4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2444041.png)

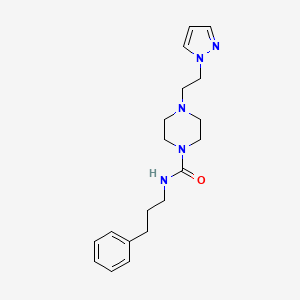

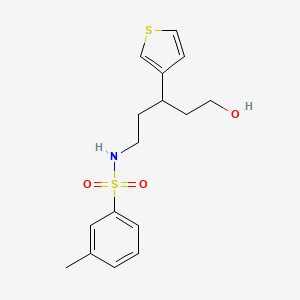

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-phenylphenyl)methanone](/img/structure/B2444047.png)

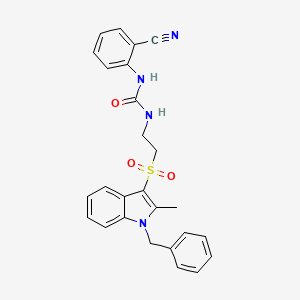

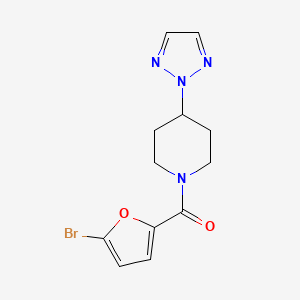

![6-(4-methoxyphenethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444050.png)

![3-Methylthieno[3,2-b]pyridin-6-ol](/img/structure/B2444052.png)